molecular formula C20H21ClN2O2S B2526234 N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide CAS No. 1790202-66-2

N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide

Cat. No.: B2526234
CAS No.: 1790202-66-2
M. Wt: 388.91
InChI Key: ZAPHVFKWRVVCSS-UHFFFAOYSA-N
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Description

The compound “N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . The molecule also contains phenyl groups (rings of six carbon atoms, typical in many organic compounds), and an acetamide group (consisting of a carbonyl group (C=O) and an amine (NH2)) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazepane ring, along with the attached phenyl and acetamide groups. The exact structure would depend on the specific locations of these groups on the thiazepane ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazepane ring, as well as the phenyl and acetamide groups. The electron-rich nitrogen and sulfur atoms in the thiazepane ring could potentially be sites of reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule would all influence its properties .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis of Novel Derivatives : Compounds similar to N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide have been synthesized and evaluated for antimicrobial activity against various microorganisms. The structural modifications aim to explore their potential as antimicrobial agents, indicating a broad application in developing new therapeutic agents (Mistry, Desai, & Intwala, 2009).

Crystal Structure Analysis

  • Understanding Molecular Interactions : Crystal structure analysis of chlorophenyl acetamides sheds light on the intermolecular interactions such as hydrogen bonding, which is crucial for forming three-dimensional architectures. This research aids in the design of compounds with desired physical and chemical properties (Hazra et al., 2014).

Synthesis of Novel Benzophenone-Thiazole Derivatives

  • Antiproliferative Effect through VEGF-A Inhibition : The synthesis and evaluation of benzophenone-thiazole derivatives indicate their potential in inhibiting VEGF-A, highlighting their possible application in cancer treatment through the development of antiproliferative agents (Prashanth et al., 2014).

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and potential biological activity .

Properties

IUPAC Name

N-[4-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-14(24)22-16-8-6-15(7-9-16)20(25)23-11-10-19(26-13-12-23)17-4-2-3-5-18(17)21/h2-9,19H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPHVFKWRVVCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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